molecular formula C21H16N2O4S B5231286 N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide

N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide

Cat. No. B5231286
M. Wt: 392.4 g/mol
InChI Key: VPYCFVLHASGUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various studies, including its use as a fluorescent probe for detecting and quantifying proteins, as well as its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is not fully understood. However, it is believed that the compound binds to specific proteins and modulates their activity, leading to the observed biological effects.
Biochemical and Physiological Effects:
N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory mediators, which can help alleviate inflammation.
In addition, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide has been shown to have anti-cancer properties. The compound has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is its selectivity for certain proteins. This makes it a useful tool for studying the activity of specific proteins in cells and tissues. In addition, the compound is relatively easy to synthesize and purify, which makes it accessible to many researchers.
However, there are also limitations to the use of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide in lab experiments. One limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results. In addition, the compound may have limited solubility in certain solvents, which can make it difficult to use in certain experimental setups.

Future Directions

There are many potential future directions for the study of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide. One direction is the development of new fluorescent probes based on the chemical structure of the compound. These probes could be used to detect and quantify a wide range of proteins, which would be useful in various fields of research.
Another potential future direction is the development of new therapeutic agents based on the anti-inflammatory and anti-cancer properties of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide. These agents could be used to treat a wide range of diseases, including cancer and inflammatory disorders.
Overall, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is a versatile compound that has many potential applications in scientific research. Its unique chemical structure and biological properties make it a valuable tool for studying proteins and developing new therapeutic agents.

Synthesis Methods

The synthesis of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide involves the reaction of 1-naphthalenesulfonyl chloride with N-allyl-1,3-dioxoisoindoline in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

The unique chemical structure of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide has made it a popular choice for various scientific research applications. One of the most common applications is as a fluorescent probe for detecting and quantifying proteins. The compound has been shown to selectively bind to proteins and emit fluorescence upon binding, which can be used to detect and quantify the amount of protein present in a sample.
Another potential application of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is as a therapeutic agent for various diseases. The compound has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs.

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylnaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-2-13-22-28(26,27)19-12-11-18(14-7-3-4-8-15(14)19)23-20(24)16-9-5-6-10-17(16)21(23)25/h2-12,22H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYCFVLHASGUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylnaphthalene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.